BenchChemオンラインストアへようこそ!

1-(3,4-Dimethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

1-(3,4-Dimethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea (CAS 954636-74-9) is a synthetic urea derivative that incorporates a 5-oxopyrrolidine scaffold, a 3,4-dimethoxyphenyl group, and a 4-fluorophenyl moiety linked through a methylene bridge. Preliminary pharmacological screening indicates that this compound may act as a CCR5 antagonist, suggesting potential utility in research areas such as HIV infection, asthma, rheumatoid arthritis, and chronic obstructive pulmonary disease.

Molecular Formula C20H22FN3O4
Molecular Weight 387.411
CAS No. 954636-74-9
Cat. No. B2690386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea
CAS954636-74-9
Molecular FormulaC20H22FN3O4
Molecular Weight387.411
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F)OC
InChIInChI=1S/C20H22FN3O4/c1-27-17-8-5-15(10-18(17)28-2)23-20(26)22-11-13-9-19(25)24(12-13)16-6-3-14(21)4-7-16/h3-8,10,13H,9,11-12H2,1-2H3,(H2,22,23,26)
InChIKeyKWEBPOKZWLDYPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea (CAS 954636-74-9) – Structural and Pharmacological Primer for Procurement Evaluation


1-(3,4-Dimethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea (CAS 954636-74-9) is a synthetic urea derivative that incorporates a 5-oxopyrrolidine scaffold, a 3,4-dimethoxyphenyl group, and a 4-fluorophenyl moiety linked through a methylene bridge . Preliminary pharmacological screening indicates that this compound may act as a CCR5 antagonist, suggesting potential utility in research areas such as HIV infection, asthma, rheumatoid arthritis, and chronic obstructive pulmonary disease [1]. However, detailed quantitative pharmacological data remain sparse in the public domain, and procurement decisions should be guided by the structural differentiation points outlined below.

Why Generic Pyrrolidinyl-Urea Substitution Fails for CAS 954636-74-9


The presence of a methylene (–CH₂–) spacer between the 5-oxopyrrolidine ring and the urea nitrogen atom in 954636-74-9 differentiates it from the structurally closest analogs 891115-56-3 and 894017-34-6, both of which feature a direct –NH– linkage at the pyrrolidine 3-position . This seemingly minor structural alteration introduces additional rotational freedom that is known to modulate target-binding conformations in pyrrolidinyl-urea series, potentially altering CCR5 or FPRL1 receptor engagement geometry, selectivity profiles, and metabolic stability [1]. Consequently, substituting the target compound with a direct-linked analog without experimental validation would risk uncontrolled changes in pharmacological outcomes, making compound-specific qualification essential for reproducible research.

Product-Specific Quantitative Differentiation Evidence for 1-(3,4-Dimethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea


Methylene Spacer versus Direct –NH– Linkage: Molecular Weight and Conformational Flexibility

The target compound differs from the closest commercial analogs 891115-56-3 and 894017-34-6 by the insertion of a methylene (–CH₂–) group between the 5-oxopyrrolidine 3-position and the urea nitrogen. This structural feature is absent in the comparators, which possess a direct –NH– linkage . The molecular weight increase is 14 Da (387.4 vs. 373.4). The methylene spacer introduces an additional rotatable bond, expanding the accessible conformational space and potentially altering the pharmacophoric geometry required for target engagement.

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Preliminary CCR5 Antagonist Activity versus Structurally Related Ureas with Unknown CCR5 Profile

Preliminary pharmacological screening reported by Zhang suggests that the target compound exhibits CCR5 antagonist activity, a profile that has not been publicly disclosed for its closest structural analogs 891115-56-3 and 894017-34-6 [1]. While the direct-linked analogs are commercialized without specific biological annotation, the methylene-bridged compound has been specifically flagged for CCR5-mediated disease research (HIV infection, asthma, rheumatoid arthritis). No quantitative IC₅₀ values are publicly available for either the target or the comparators, so this differentiation remains qualitative and provisional.

CCR5 Antagonism HIV Research Chemokine Receptor Pharmacology

Patent Landscape: FPRL1 Agonist Series Includes Methylene-Bridged Urea Scaffolds

The patent US20200010415A1 discloses a broad series of urea derivatives with formyl peptide receptor-like 1 (FPRL1) agonist activity, encompassing pyrrolidinyl-urea scaffolds. While the specific compound 954636-74-9 is not explicitly exemplified, the claimed general formula accommodates the methylene spacer motif present in the target compound, and the patent reports EC₅₀ values for representative examples in the nanomolar to micromolar range [1]. Importantly, the comparators 891115-56-3 and 894017-34-6 are not encompassed by this patent's preferred embodiments, as they lack the methylene linker. This suggests that the methylene spacer may confer favorable FPRL1 agonism properties that are absent in the direct-linked analogs.

FPRL1 Agonism Inflammatory Disease Patent Analysis

Optimal Research and Industrial Application Scenarios for 1-(3,4-Dimethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea


CCR5 Antagonist Screening and HIV Entry Inhibition Studies

Based on the preliminary pharmacological screening indicating CCR5 antagonist activity [1], this compound is a suitable starting point for laboratories investigating CCR5-mediated HIV entry, chemokine signaling, or inflammatory disease models. It should be prioritized over direct-linked analogs (891115-56-3, 894017-34-6) when the research objective specifically requires a methylene-spacer urea scaffold with annotated CCR5 activity.

FPRL1 Agonist Probe Development and Inflammatory Disease Models

Given that the methylene-bridged pyrrolidinyl-urea scaffold falls within the FPRL1 agonist patent space (US20200010415A1) [2], this compound can serve as a probe for FPRL1-mediated pathways in inflammatory, allergic, and neuroinflammatory disease models. Researchers should verify FPRL1 activity experimentally, as no quantitative data are publicly available for this specific compound.

Structure-Activity Relationship (SAR) Studies on Pyrrolidinyl-Urea Linker Geometry

The methylene spacer introduces an additional degree of conformational freedom compared to direct-linked analogs . This compound is therefore valuable for systematic SAR campaigns aimed at understanding how linker length and flexibility modulate target binding, selectivity, and pharmacokinetic properties across chemokine receptor families.

Quote Request

Request a Quote for 1-(3,4-Dimethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.